Androstane-3,17-dione

Description

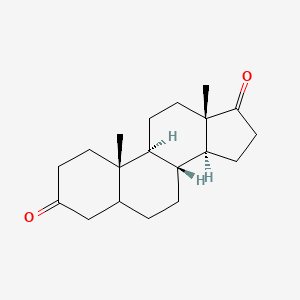

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-RNQTWYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880244 | |

| Record name | Androstane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5982-99-0 | |

| Record name | Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5982-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstane-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Androstane-3,17-dione synthesis from androstenedione

An In-Depth Technical Guide to the Synthesis of Androstane-3,17-dione from Androstenedione (B190577)

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of androstenedione (androst-4-ene-3,17-dione) to this compound. The primary focus is on the reduction of the α,β-unsaturated ketone moiety in the A-ring of androstenedione, a critical transformation that yields the saturated androstane (B1237026) backbone. This document details various methodologies, including catalytic hydrogenation and chemical reduction, with a strong emphasis on stereoselectivity, which dictates the formation of either the 5α- or 5β-isomers. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and steroid chemistry.

Introduction

Androstenedione, formally known as androst-4-ene-3,17-dione, is an endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of androgens and estrogens.[1] Its conversion to the saturated this compound is a fundamental process in the synthesis of various biologically active steroids and pharmaceutical agents. The core of this transformation involves the reduction of the carbon-carbon double bond at the 4,5-position.

The resulting product, this compound, can exist as two primary stereoisomers: 5α-androstane-3,17-dione (androstanedione) and 5β-androstane-3,17-dione (etiocholanedione).[2] The stereochemistry at the C5 position, which defines the fusion of the A and B rings of the steroid nucleus, is critical as it significantly influences the molecule's biological activity. The 5α-isomer has a trans-fused A/B ring system, while the 5β-isomer has a cis-fused configuration. This guide explores the synthetic routes to these target molecules from androstenedione, with a particular focus on controlling the stereochemical outcome.

Synthesis Methodologies

The conversion of androstenedione to this compound is fundamentally a reduction of the conjugated enone system. The primary methods employed are catalytic hydrogenation and chemical reduction, each offering different advantages in terms of yield, selectivity, and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of the 4-ene-3-one system in steroids. The choice of catalyst, solvent, and additives can significantly influence the stereochemical outcome, leading to preferential formation of either the 5α or 5β isomer.

A common approach involves using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[3][4] The reaction is typically performed at room temperature and atmospheric pressure, making it a relatively mild and accessible procedure.[4] The stereoselectivity of this reaction can be tuned; for example, studies have shown that the use of ionic liquids as additives can enhance the formation of the 5β-product.[3][4]

dot

Caption: General workflow for the catalytic hydrogenation of androstenedione.

The following protocol is a representative example for the catalytic hydrogenation of androstenedione.

-

Reaction Setup: In a suitable reaction vessel, dissolve androstenedione (1.0 eq) in a solvent such as isopropanol (B130326) (iPrOH) or tetrahydrofuran (B95107) (THF).[3][4]

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., 1 bar) using a balloon or a hydrogenation apparatus.[4]

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane, acetone) or by column chromatography on silica (B1680970) gel to yield the desired this compound isomer(s).[5]

Chemical Reduction

Specific chemical reducing agents can achieve the selective reduction of the carbon-carbon double bond of the enone system, often with high stereoselectivity.

Sodium dithionite (B78146) (Na₂S₂O₄) in the presence of a base like sodium bicarbonate (NaHCO₃) is an effective reagent for the regioselective reduction of the C4-C5 double bond in androst-4-en-3-one (B577213) derivatives. This method predominantly yields the 5α-androstane-3,17-dione isomer.[6]

-

Reactant Preparation: Dissolve androstenedione (1.0 eq) in a suitable solvent system (e.g., a mixture of ethanol (B145695) and water).

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃) followed by the portion-wise addition of sodium dithionite (Na₂S₂O₄).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's completion by TLC.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by chromatography or recrystallization.

dot

Caption: Key synthetic pathways from androstenedione to its 5α and 5β isomers.

Quantitative Data Summary

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen methodology and reaction conditions. The following tables summarize quantitative data from relevant studies.

Table 1: Catalytic Hydrogenation of Androstenedione Derivatives

| Catalyst | Solvent | Additive | H₂ Pressure | Temp. | Yield (Isolated) | Product Ratio (5β/5α) | Reference |

| Pd/C | iPrOH | None | 1 bar | RT | High | - | [4] |

| Pd/C | iPrOH | [TBA][d-Man]* | 1 bar | RT | 94% | 70/30 | [3][4] |

* [TBA][d-Man] = Tetrabutylammonium d-mandelate

Table 2: Chemical Reduction of Androstenedione Derivatives

| Reagent(s) | Solvent | Temp. | Major Product | Yield (Overall) | Reference |

| Na₂S₂O₄ / NaHCO₃ | Ethanol/Water | RT | 5α-isomer | ~45% (multi-step) | [6] |

| CuCl / NaBH₄ | Methanol | RT | 3α-hydroxy-5β-H | ~81% (on protected derivative) | [6] |

Note: The CuCl/NaBH₄ reduction also reduces the 3-keto group to a hydroxyl group.

Conclusion

The synthesis of this compound from androstenedione is a well-established transformation in steroid chemistry, primarily achieved through the reduction of the 4-ene-3-one system. Catalytic hydrogenation using Pd/C offers a reliable and high-yielding route, where the stereochemical outcome can be influenced by the choice of solvents and additives, allowing for targeted synthesis of either the 5α or 5β isomer. Chemical reduction methods, such as the use of sodium dithionite, provide an alternative pathway, particularly for the stereoselective synthesis of the 5α-isomer. The protocols and data presented in this guide offer a solid foundation for professionals engaged in the synthesis and development of steroid-based compounds, enabling informed decisions on methodology to achieve desired yields and stereochemical purity.

References

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. Androstanedione - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androstenedione | 63-05-8 [chemicalbook.com]

- 6. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Conversion of Androstane-3,17-dione by 5α-Reductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of androstane-3,17-dione by 5α-reductase, a critical step in androgen biosynthesis. It details the biochemical pathways, quantitative kinetics, experimental protocols, and clinical significance of this reaction, offering valuable insights for research and therapeutic development.

Introduction: The Central Role of 5α-Reductase in Androgen Metabolism

5α-reductases (3-oxo-5α-steroid 4-dehydrogenases) are a family of enzymes crucial for steroid metabolism.[1] They catalyze the irreversible reduction of the double bond in the A-ring of various steroid substrates, utilizing NADPH as a cofactor.[1][2] This family includes at least three isozymes: SRD5A1, SRD5A2, and SRD5A3, each with distinct tissue distributions and regulatory mechanisms.[1][3]

One of the key functions of 5α-reductase is the conversion of androst-4-ene-3,17-dione (androstenedione) into 5α-androstane-3,17-dione (androstanedione).[4][5] This reaction is a pivotal step in the "5α-dione pathway" (also known as the "backdoor pathway"), an alternative route for the synthesis of the potent androgen 5α-dihydrotestosterone (DHT).[4][6] While the conventional pathway involves the 5α-reduction of testosterone (B1683101) to DHT, the 5α-dione pathway bypasses testosterone, converting androstenedione (B190577) first to androstanedione (B1670583), which is then metabolized to DHT.[6][7] This pathway is particularly significant in certain physiological and pathological states, such as castration-resistant prostate cancer (CRPC).[4][6]

Biochemical Conversion and Signaling Pathways

The conversion of androstenedione to androstanedione is a fundamental reaction in androgen synthesis. Androstenedione, a relatively weak androgen produced by the adrenal glands and gonads, serves as the substrate.[8] The 5α-reductase enzyme, located in the microsomal fraction of the cell, catalyzes the reduction of the C4-C5 double bond of androstenedione to produce androstanedione.[5] This product is a direct precursor to DHT, which is formed through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes like AKR1C3.[4][5]

DHT is the most potent endogenous androgen, with a binding affinity for the androgen receptor (AR) that is 2-5 times higher than that of testosterone.[3] The activation of the AR by DHT initiates a signaling cascade that regulates the transcription of genes responsible for the development and maintenance of male characteristics and the growth of androgen-sensitive tissues like the prostate.[3][9]

The expression of 5α-reductase isozymes is itself subject to regulation, in some cases by the androgen receptor. In prostate cancer, for instance, a transcriptional switch can occur where SRD5A2 expression decreases while SRD5A1 expression increases.[10] This creates a complex feedback loop where androgen signaling can influence the very enzymes responsible for synthesizing its most potent ligand.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of 5α-reductase is essential for developing targeted inhibitors and for modeling androgen metabolism. The Michaelis constant (Km) and maximum velocity (Vmax) for the conversion of androstenedione to androstanedione have been characterized in various tissues. Notably, these parameters can differ between cell types, such as the epithelium and stroma of the human prostate, and can change with age.[11]

| Tissue / Condition | Km (nM) | Vmax (pmol/mg protein·h) | Efficiency (Vmax/Km) | Reference |

| Normal Prostate (NPR) - Epithelium | 120 | 56 | 0.47 | [11] |

| Normal Prostate (NPR) - Stroma | 211 | 130 | 0.70 | [11] |

| Benign Prostatic Hyperplasia (BPH) - Epithelium | 120 ± 10 | 73 ± 8 | 0.62 ± 0.06 | [11] |

| Benign Prostatic Hyperplasia (BPH) - Stroma | 668 ± 121 | 415 ± 73 | 0.63 ± 0.05 | [11] |

Table 1: Kinetic Parameters of Androstenedione 5α-Reductase in Human Prostate.[11]

Experimental Protocols: 5α-Reductase Kinetic Assay

Measuring the activity of 5α-reductase is a cornerstone of research in this field. Assays typically quantify the rate of conversion of a substrate, like androstenedione, to its 5α-reduced product.[12] Methodologies range from radiolabeled assays followed by chromatography to more modern techniques using liquid chromatography-mass spectrometry (LC-MS).[12][13]

This protocol provides a framework for measuring 5α-reductase kinetics using androstenedione as the substrate.

A. Materials and Reagents:

-

Enzyme Source: Microsomal fractions from tissues (e.g., rat liver, human prostate) or cells expressing 5α-reductase.[14][15]

-

Substrate: Androstenedione. For radiolabeled assays, [³H]-Androstenedione is used.[16]

-

Cofactor: NADPH.[1]

-

Buffer: Phosphate buffer (e.g., pH 6.5).[14]

-

Reaction Stop Solution: Strong acid (e.g., 1 N HCl) or organic solvent (e.g., ethyl acetate).[14]

-

Quantification System:

B. Experimental Procedure:

-

Enzyme Preparation: Prepare the enzyme source (e.g., microsomal suspension) at a predetermined concentration (e.g., 20 µg/ml).[14]

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the buffer and the enzyme source.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 15 minutes) to equilibrate the temperature.[12][14]

-

Reaction Initiation: Initiate the reaction by adding the NADPH cofactor followed immediately by the androstenedione substrate. For kinetic analysis, a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km) should be used.[12]

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). This time should be within the linear range of product formation.[14]

-

Reaction Termination: Stop the reaction by adding the stop solution.[14]

-

Product Extraction: Extract the steroids from the aqueous mixture using an appropriate organic solvent like ethyl acetate (B1210297) or diethyl ether.[17]

-

Separation and Quantification:

-

TLC/HPLC: Spot the extracted samples onto a TLC plate or inject into an HPLC system to separate androstanedione from the androstenedione substrate. Quantify the product based on radioactivity.[12][16]

-

LC-MS/MS: Inject the extracted samples into an LC-MS/MS system for separation and quantification based on mass-to-charge ratio and fragmentation patterns.[18][19]

-

-

Data Analysis: Calculate the initial reaction velocity (V) for each substrate concentration. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Km and Vmax values.[16]

Clinical Significance and Drug Development

The conversion of androstenedione via 5α-reductase is clinically highly relevant. The resulting production of DHT is implicated in the pathophysiology of several androgen-dependent conditions.[13]

-

Benign Prostatic Hyperplasia (BPH): Excessive DHT production within the prostate leads to the hyperplasia of epithelial and stromal cells, causing prostate enlargement.[9]

-

Prostate Cancer: In prostate cancer, and particularly in CRPC, intratumoral androgen synthesis can drive tumor progression despite low circulating testosterone levels.[6] The 5α-dione pathway is a key mechanism for maintaining DHT levels and continued AR signaling in this context.[4][6]

-

Androgenetic Alopecia: DHT is a key factor in male pattern baldness.[20]

This has made 5α-reductase a prime target for drug development. 5α-reductase inhibitors (5-ARIs) are a class of drugs that block the enzyme, thereby reducing DHT levels.[21]

-

Finasteride (B1672673): A competitive inhibitor that is more selective for the SRD5A2 isozyme.[22][23]

-

Dutasteride: A dual inhibitor of both SRD5A1 and SRD5A2.[20][23]

These drugs are used to treat BPH and androgenetic alopecia by lowering systemic and intra-prostatic DHT concentrations.[21][24] Studies have shown that finasteride competitively inhibits the 5α-reduction of androstenedione in both the epithelium and stroma of hyperplastic prostate tissue.[22]

Conclusion

The enzymatic conversion of this compound by 5α-reductase is a critical control point in androgen metabolism. Its role in the 5α-dione pathway provides an alternative route for the synthesis of the potent androgen DHT, with significant implications for both normal physiology and the progression of androgen-dependent diseases like BPH and prostate cancer. A thorough understanding of the kinetics, regulation, and measurement of this enzymatic reaction is indispensable for researchers and clinicians working to develop novel therapeutic strategies that target the androgen axis.

References

- 1. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 2. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]

- 3. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5alpha-Androstan-3,17-dione For Research [benchchem.com]

- 6. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androstenedione - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iris.unito.it [iris.unito.it]

- 19. lcms.cz [lcms.cz]

- 20. drugs.com [drugs.com]

- 21. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 22. In vitro inhibition of androstenedione 5alpha-reduction by finasteride in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]

- 24. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

The 5α-Androstanedione Pathway: A Pivotal Route to Dihydrotestosterone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway converting androstane-3,17-dione to the potent androgen, dihydrotestosterone (B1667394) (DHT). This pathway, often termed the "5α-dione pathway," represents a significant alternative to the classical pathway involving testosterone (B1683101) as the immediate precursor to DHT. Its role is particularly prominent in castration-resistant prostate cancer (CRPC), where it contributes to sustained androgen receptor signaling. This document details the enzymatic reactions, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the metabolic and experimental workflows. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and steroid metabolism.

Introduction

The synthesis of dihydrotestosterone (DHT), the most potent endogenous androgen, is a critical process in both normal physiology and the progression of androgen-dependent pathologies such as prostate cancer. While the classical pathway involves the 5α-reduction of testosterone, an alternative route, the 5α-androstanedione pathway, has emerged as a crucial mechanism for DHT production, especially in the context of androgen deprivation therapy and the development of castration-resistant prostate cancer (CRPC).[1][2] This pathway bypasses testosterone entirely, utilizing androstenedione (B190577) as a key precursor.[3][4]

This guide will provide a detailed examination of the two primary enzymatic steps in this pathway:

-

The conversion of androstenedione (A4) to 5α-androstane-3,17-dione (also known as 5α-androstanedione or 5α-dione) by the enzyme 5α-reductase (SRD5A) .

-

The subsequent reduction of 5α-androstanedione to dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase (17β-HSD) , with a particular focus on the aldo-keto reductase 1C3 (AKR1C3) isoform.[5]

Understanding the kinetics and regulation of this pathway is paramount for the development of novel therapeutic strategies aimed at inhibiting androgen synthesis in diseases like CRPC.

The Metabolic Pathway

The conversion of this compound to dihydrotestosterone is a two-step process catalyzed by specific steroidogenic enzymes.

References

- 1. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrotestosterone synthesis bypasses testosterone to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Androstane-3,17-dione in Peripheral Androgen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstane-3,17-dione, a key intermediate in androgen metabolism, plays a critical role in the peripheral conversion of adrenal precursors into potent androgens, particularly dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the enzymatic pathways, quantitative data, and experimental methodologies related to this compound. Understanding its synthesis and metabolism is crucial for developing novel therapeutic strategies for androgen-dependent pathologies, including castration-resistant prostate cancer. This document outlines the primary metabolic routes, summarizes key kinetic data for the involved enzymes, details relevant experimental protocols, and provides visual representations of the biochemical pathways.

Introduction

Peripheral androgen metabolism is a critical process by which weakly androgenic precursors, primarily of adrenal origin, are converted into potent androgens like testosterone (B1683101) and dihydrotestosterone (DHT) in target tissues. This intracrine or local production of active androgens is essential for maintaining androgen receptor (AR) signaling, especially in conditions where circulating gonadal androgens are low, such as in castration-resistant prostate cancer (CRPC).[1] At the heart of these peripheral pathways lies this compound, a steroid intermediate that serves as a central hub in the synthesis of DHT through alternative routes, often bypassing testosterone.

This guide will focus on 5α-androstane-3,17-dione (also known as androstanedione), the 5α-reduced metabolite of androstenedione (B190577).[2] Its formation and subsequent conversion are pivotal in the "5α-dione pathway" and the "backdoor pathway," both of which contribute significantly to the androgenic landscape of peripheral tissues like the prostate, skin, and adipose tissue.[3][4] A thorough understanding of the enzymes that govern the metabolism of 5α-androstane-3,17-dione is paramount for the development of targeted therapies aimed at disrupting local androgen synthesis.

Metabolic Pathways Involving this compound

This compound is primarily synthesized from androstenedione by the action of 5α-reductase enzymes. It can then be further metabolized to the potent androgen DHT. Two major pathways highlight the significance of this compound in peripheral androgen synthesis: the 5α-dione pathway and the backdoor pathway.

The 5α-Dione Pathway

The 5α-dione pathway represents a significant route for DHT synthesis that bypasses testosterone. In this pathway, androstenedione is first converted to 5α-androstane-3,17-dione by 5α-reductase. Subsequently, 5α-androstane-3,17-dione is reduced at the C17 position by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, notably AKR1C3 (also known as 17β-HSD type 5), to form DHT.[3] This pathway is particularly relevant in CRPC, where it contributes to the maintenance of intratumoral DHT levels.[3]

The Backdoor Pathway

The backdoor pathway is another alternative route to DHT synthesis that does not involve testosterone as an intermediate. This pathway is crucial during fetal development and can be reactivated in certain pathological conditions.[4][5] In this complex pathway, progesterone (B1679170) is converted through a series of enzymatic steps to androsterone. Androsterone can then be converted to 5α-androstane-3α,17β-diol (androstanediol), which is subsequently oxidized to DHT. 5α-androstane-3,17-dione can also be an intermediate in variations of this pathway.[6]

Quantitative Data

The efficiency and direction of this compound metabolism are determined by the kinetic properties of the involved enzymes and the concentration of androgens in specific tissues.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes involved in this compound metabolism. It is important to note that these values can vary depending on the experimental conditions, enzyme source, and isoenzyme type.

| Enzyme | Substrate | Km (nM) | Vmax (pmol/mg protein/h) | Tissue/Cell Type | Reference |

| 5α-Reductase | Androstenedione | 120 | 56 | Human Prostate (Epithelium, Normal) | [7] |

| 211 | 130 | Human Prostate (Stroma, Normal) | [7] | ||

| 120 | 73 | Human Prostate (Epithelium, BPH) | [7] | ||

| 668 | 415 | Human Prostate (Stroma, BPH) | [7] | ||

| AKR1C3 | 5α-Androstanedione | - | - | - | [8] |

| 9,10-Phenanthrenequinone | 435,000 | 0.47 (IU/mg) | Recombinant E. coli | [9] | |

| 17β-HSD Type 2 | Androstenedione | - | - | A431 cells | [10] |

Note: Data for AKR1C3 with 5α-androstanedione as a substrate is limited in the public domain. The provided data for 9,10-phenanthrenequinone is for comparative purposes of enzyme activity.

Androgen Concentrations in Peripheral Tissues

The local concentration of this compound and other androgens varies significantly between different peripheral tissues. The following table provides a summary of reported androgen levels.

| Androgen | Tissue | Concentration (ng/g tissue) | Condition | Reference |

| Testosterone | Human Liver | - | Normal & Diseased | [11][12] |

| Human Skeletal Muscle | - | Healthy, Young Men | [13] | |

| Human Placenta | ~19.65 | Active Smokers | [14] | |

| DHT | Human Skeletal Muscle | - | Healthy, Young Men | [13] |

| Androgen Receptor | Human Liver | High Levels | Normal | [11] |

| Human Skin (Genital) | 129.14 ± 58.0 (fmol/g) | Normal | [15] | |

| Human Skin (Pubic) | 21.8 ± 13 (fmol/g) | Normal | [15] | |

| Human Skeletal Muscle | - | Healthy, Young Men | [16] |

Note: Direct quantitative data for this compound across a wide range of peripheral tissues is sparse in the literature. The provided data focuses on related androgens and androgen receptor content to provide context for androgen action.

Experimental Protocols

Accurate measurement of this compound metabolism requires robust experimental protocols. The following sections detail methodologies for enzyme kinetic assays and steroid quantification.

Enzyme Kinetic Assay for 5α-Reductase

This protocol describes a method to determine the kinetic parameters (Km and Vmax) of 5α-reductase using androstenedione as a substrate.[17]

Workflow Diagram:

References

- 1. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 2. fda.gov [fda.gov]

- 3. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 5. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 10. Intracellular regulation of 17 beta-hydroxysteroid dehydrogenase type 2 catalytic activity in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen receptor concentrations in needle biopsy specimens of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androgen receptor in human liver: characterization and quantitation in normal and diseased liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscle Androgen Receptor Content but Not Systemic Hormones Is Associated With Resistance Training-Induced Skeletal Muscle Hypertrophy in Healthy, Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Androgen receptor in human skin cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Androstane-3,17-dione: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Androstane-3,17-dione, a key intermediate in steroid metabolism. It details the methodologies for its structural elucidation and presents its role in relevant biological pathways.

Chemical and Physical Properties

This compound is a C19 steroid and an endogenous metabolite of androgens.[1] It exists as two primary stereoisomers, 5α-Androstane-3,17-dione and 5β-Androstane-3,17-dione, which differ in the stereochemistry at the junction of the A and B rings.[1] The 5α isomer, in particular, is a metabolite of androgens like testosterone (B1683101) and dihydrotestosterone.[2] The chemical and physical properties of 5α-Androstane-3,17-dione are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [3] |

| Molecular Formula | C₁₉H₂₈O₂ | [1] |

| Molecular Weight | 288.4 g/mol | [4][5] |

| CAS Number | 846-46-8 | [1][5] |

| Melting Point | 130-132 °C (403-405 K) | [2] |

| Solubility | Soluble in methanol, chloroform (B151607), and benzene. | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 0.86 (s, H-18), 1.03 (s, H-19), 0.8 - 2.5 (m, Other Protons) | [2] |

| ¹³C NMR (CDCl₃, ppm) | δ 211.7 (C-3), 221.3 (C-17), 13.9 (C-18), 11.4 (C-19) | [2] |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for C=O stretching are expected in the range of 1700-1750 cm⁻¹. | [6] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 288. Key fragments at m/z 244, 217, 124. | [7][8] |

Structure Elucidation: Experimental Protocols

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of steroids in solution, providing detailed information about the carbon-hydrogen framework and stereochemistry.[2]

Protocol for ¹H and ¹³C NMR Analysis: [2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended): For complete assignment of all proton and carbon signals, especially in cases of signal overlap, it is highly recommended to acquire 2D NMR spectra, including COSY, HSQC, and HMBC, using standard instrument parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for determining the molecular weight and fragmentation pattern of volatile and thermally stable compounds like this compound.[2]

Protocol for GC-MS Analysis: [9]

-

Derivatization (Optional but common for steroids): To improve volatility and chromatographic properties, the sample can be derivatized. For example, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common procedure.

-

Sample Injection: Prepare a dilute solution of the derivatized or underivatized compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Gas Chromatography:

-

Use a capillary column suitable for steroid analysis (e.g., a non-polar column like DB-1 or equivalent).

-

Employ a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 180 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the compound of interest.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

The eluent from the GC column is directed into the mass spectrometer.

-

Electron ionization (EI) at 70 eV is commonly used to generate fragments.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Signaling Pathways and Experimental Workflows

Steroid Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of androgens and estrogens. It is formed from androstenedione (B190577) through the action of the enzyme 5α-reductase.[1] Androstenedione itself is a precursor to testosterone and estrone.[10] The pathway illustrates the conversion of cholesterol through various intermediates to produce the principal steroid hormones.

References

- 1. Androstanedione - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C19H28O2 | CID 3034809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5α-Androstan-3,17-dione (androstanedione) (unlabeled) - Cambridge Isotope Laboratories, ULM-8794-0.001 [isotope.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. This compound, (5alpha)- | C19H28O2 | CID 443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (5α)- [webbook.nist.gov]

- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 10. Androstenedione - Wikipedia [en.wikipedia.org]

5-alpha-Androstane-3,17-dione: A Comprehensive Physicochemical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-alpha-Androstane-3,17-dione is a naturally occurring steroid hormone and a key intermediate in the metabolic pathway of androgens.[1] As a metabolite of testosterone (B1683101) and a precursor to more potent androgens like dihydrotestosterone (B1667394) (DHT), a thorough understanding of its physicochemical properties is paramount for research in endocrinology, pharmacology, and the development of novel therapeutics targeting androgen-dependent pathways. This technical guide provides an in-depth analysis of the core physicochemical characteristics of 5-alpha-Androstane-3,17-dione, detailed experimental protocols for its characterization, and a review of its biological significance.

Physicochemical Characteristics

The biological activity and pharmacokinetic profile of 5-alpha-Androstane-3,17-dione are intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Core Physicochemical Properties of 5-alpha-Androstane-3,17-dione

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₈O₂ | [2] |

| Molecular Weight | 288.43 g/mol | [2] |

| Physical State | Solid | [2] |

| Melting Point | 133.5 - 134.0 °C | [2][3] |

| Boiling Point | 411.2 ± 38.0 °C (Predicted for 5β-isomer) | [2] |

| Water Solubility | Poorly soluble | [2] |

| logP (Predicted) | 3.64 (for 5β-isomer) | [2] |

Table 2: Solubility Profile of Androstane Steroids

| Solvent | Solubility of 5α-Androstane-3α,17β-diol | Source(s) |

| Methanol (B129727) | 19.60-20.40 mg/mL | |

| Ethanol | Soluble at 20 mg/mL | |

| Chloroform | Soluble | [2] |

| DMSO | Soluble at 50 mg/mL (for 5α-Androstan-17β-ol-3-one) | [4] |

Experimental Protocols

Accurate characterization of 5-alpha-Androstane-3,17-dione relies on standardized experimental protocols. The following sections detail the methodologies for determining its key physicochemical properties.

Melting Point Determination

Objective: To determine the temperature range over which the solid 5-alpha-Androstane-3,17-dione transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped at a slow, controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded to define the melting point range. A narrow melting range is indicative of high purity.

Spectroscopic Analysis

Objective: To elucidate the molecular structure of 5-alpha-Androstane-3,17-dione by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: Approximately 3 mg of the steroid is dissolved in 500 µL of a deuterated solvent, such as deuterated methanol (CD₃OD), after lyophilization to remove moisture.[2]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or 600 MHz) is employed.[2]

-

Data Acquisition:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals.[2]

-

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for 5-alpha-Androstane-3,17-dione (in CDCl₃)

| Atom | Chemical Shift (δ) ppm |

| ¹H NMR | |

| H-18 (CH₃) | 0.86 (singlet) |

| H-19 (CH₃) | 1.03 (singlet) |

| ¹³C NMR | |

| C-3 | 211.7 |

| C-17 | 221.3 |

| C-18 | 13.9 |

| C-19 | 11.4 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Objective: To determine the molecular weight and fragmentation pattern of 5-alpha-Androstane-3,17-dione.

Methodology:

-

Sample Preparation: For analysis from biological matrices like urine, a multi-step process is typically required, involving hydrolysis (e.g., with β-glucuronidase), followed by liquid-liquid or solid-phase extraction, and derivatization (e.g., silylation).[2]

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique.

-

Procedure: The prepared sample is injected into the GC-MS system. The compound is vaporized and separated on a chromatographic column before being ionized, typically by electron ionization (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a characteristic mass spectrum.

Objective: To identify the functional groups present in 5-alpha-Androstane-3,17-dione.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Procedure: The KBr pellet is placed in the sample holder, and an infrared spectrum is recorded. The presence of characteristic absorption bands indicates specific functional groups. For 5-alpha-Androstane-3,17-dione, strong absorption bands corresponding to the C=O stretching of the ketone groups at the C-3 and C-17 positions are expected.

Biological Significance and Signaling Pathways

5-alpha-Androstane-3,17-dione is a pivotal intermediate in androgen metabolism.[1] It is formed from androstenedione (B190577) by the action of the enzyme 5α-reductase and can be converted to the potent androgen dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenase.[5] This conversion is a key step in the "5α-dione pathway," which is an important route for DHT synthesis in certain tissues.

While direct androgen receptor-independent signaling of 5-alpha-Androstane-3,17-dione is not well-documented, its metabolites have been shown to exert biological effects through such pathways.[1] For instance, its downstream metabolites, 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, can modulate cellular processes through pathways independent of the androgen receptor.[6][7]

Experimental Workflows

A systematic approach is crucial for the comprehensive physicochemical characterization of steroidal compounds like 5-alpha-Androstane-3,17-dione.

Conclusion

5-alpha-Androstane-3,17-dione is a steroid of significant biological interest due to its central role in androgen metabolism. Its physicochemical properties, which dictate its behavior in biological systems, can be thoroughly characterized using a combination of established analytical techniques. The detailed experimental protocols and metabolic context provided in this guide serve as a valuable resource for researchers in the fields of endocrinology, medicinal chemistry, and drug development, facilitating further investigation into the physiological and pathological roles of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Dihydroandrostenedione | C19H28O2 | CID 222865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5α-雄甾烷-17β-醇-3-酮 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. Androstanedione - Wikipedia [en.wikipedia.org]

- 6. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Androstane-3,17-dione in Adrenal Glands: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of androstane-3,17-dione, a key androgen precursor, within the human adrenal glands. It delineates the primary and alternative enzymatic pathways, focusing on the critical roles of Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). This document summarizes key quantitative data, offers detailed experimental protocols for the investigation of this pathway, and presents visual diagrams of the involved signaling cascades and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The adrenal glands are a significant source of androgens, particularly in women and children.[1] this compound (commonly known as androstenedione) is a crucial intermediate in the biosynthesis of more potent androgens like testosterone (B1683101), as well as estrogens.[2][3] The production of androstenedione (B190577) in the adrenal cortex is primarily regulated by the adrenocorticotropic hormone (ACTH).[4] Dysregulation of this pathway is implicated in various endocrine disorders, making it a key area of study for both basic and clinical research, as well as a target for therapeutic intervention. This guide will explore the core mechanisms of adrenal androstenedione synthesis, providing the necessary technical details for its study.

Biosynthetic Pathways

The synthesis of androstenedione in the adrenal glands occurs predominantly in the zona reticularis and to a lesser extent in the zona fasciculata. It proceeds through two main pathways, both originating from cholesterol.

The Δ⁵ Pathway (via Dehydroepiandrosterone (B1670201) - DHEA)

The Δ⁵ pathway is the major route for androstenedione synthesis in the human adrenal gland.[2] This preference is due to the significantly higher efficiency of the 17,20-lyase activity of CYP17A1 for the Δ⁵ substrate, 17α-hydroxypregnenolone, which is approximately 50 to 100 times greater than for the Δ⁴ substrate, 17α-hydroxyprogesterone.[2][5]

The key steps are:

-

Cholesterol to Pregnenolone (B344588): The process begins with the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).

-

Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is then hydroxylated at the 17α position by the 17α-hydroxylase activity of CYP17A1 to form 17α-hydroxypregnenolone.[6]

-

17α-Hydroxypregnenolone to DHEA: The 17,20-lyase activity of CYP17A1 subsequently cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA).[6]

-

DHEA to Androstenedione: Finally, DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2).[2]

The Δ⁴ Pathway (via 17α-Hydroxyprogesterone)

While less efficient in humans, the Δ⁴ pathway provides an alternative route to androstenedione.

The key steps are:

-

Pregnenolone to Progesterone (B1679170): Pregnenolone is converted to progesterone by HSD3B2.

-

Progesterone to 17α-Hydroxyprogesterone: Progesterone is then hydroxylated by the 17α-hydroxylase activity of CYP17A1 to yield 17α-hydroxyprogesterone.

-

17α-Hydroxyprogesterone to Androstenedione: In the final step, the 17,20-lyase activity of CYP17A1 converts 17α-hydroxyprogesterone to androstenedione.[7]

Alternative Pathway from 11-Deoxycortisol

An alternative pathway for androstenedione synthesis has been identified, originating from 11-deoxycortisol, the direct precursor to cortisol. This pathway becomes significant when the activity of 11β-hydroxylase (the enzyme that converts 11-deoxycortisol to cortisol) is impaired.[8][9] In such cases, 11-deoxycortisol can be converted to androstenedione, a process that is inversely correlated with cortisol synthesis.[8][10]

Key Enzymes and Their Regulation

The biosynthesis of androstenedione is tightly regulated by the expression and activity of two key enzymes: CYP17A1 and HSD3B2.

Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that exhibits both 17α-hydroxylase and 17,20-lyase activities.[6] Both activities are essential for the production of androgens and estrogens.[4] The 17,20-lyase activity of CYP17A1 is the rate-limiting step in androgen synthesis and is allosterically enhanced by cytochrome b5.[2]

3β-Hydroxysteroid Dehydrogenase Type 2 (HSD3B2)

HSD3B2 is a microsomal enzyme that catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids.[2] In the context of androstenedione synthesis, it is responsible for the conversion of DHEA to androstenedione. The expression and activity of HSD3B2 are crucial in determining the flux of steroid precursors through the Δ⁵ versus the Δ⁴ pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of androstenedione in the adrenal glands.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |

| HSD3B2 | Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | [11] |

Note: Comprehensive kinetic data for human adrenal CYP17A1 17,20-lyase activity is limited in the literature, though it is established that the Vmax for the conversion of 17α-hydroxypregnenolone to DHEA is significantly higher than that for the conversion of 17α-hydroxyprogesterone to androstenedione.

Table 2: Steroid Concentrations in Adrenal Gland Tissue

| Steroid | Concentration (ng/g tissue) | Age Group | Source |

| Androstenedione | 98 - 320 (median 295) | First week of life | [5][12] |

| Androstenedione | 4.4 - 22.7 (median 10) | End of the first year | [5][12] |

| 17α-Hydroxyprogesterone | Variable, elevated in CAH | - | [13] |

| Dehydroepiandrosterone (DHEA) | Variable, precursor to androstenedione | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of androstenedione in the adrenal glands.

Protocol for Primary Human Adrenocortical Cell Culture

This protocol is adapted from established methods for the isolation and culture of human adrenal cells.[2][14]

Materials:

-

Fresh human adrenal gland tissue

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Gentamicin

-

Collagenase Type I or II

-

DNase I

-

Sterile dissection tools, conical tubes, and cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Tissue Preparation: In a sterile biosafety cabinet, wash the adrenal tissue with DMEM/F12 containing antibiotics. Carefully dissect and remove the medulla and surrounding connective tissue, retaining the adrenal cortex. Mince the cortical tissue into small (1-2 mm³) pieces.

-

Enzymatic Digestion: Transfer the minced tissue to a conical tube with digestion solution (DMEM/F12 with 0.1% collagenase and 0.01% DNase I). Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Cell Isolation: Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS. Filter the cell suspension through a 70-100 µm cell strainer.

-

Cell Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in complete culture medium (DMEM/F12 with 10% FBS and antibiotics) and plate at a density of 1-2 x 10⁵ cells/cm².

-

Culture and Treatment: Culture the cells in a humidified incubator. For experiments, treat the cells with ACTH or other factors of interest and collect the supernatant for steroid analysis.

Protocol for CYP17A1 Activity Assay

This protocol is based on the use of radiolabeled substrates to measure the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[15]

Materials:

-

Adrenal microsomes or recombinant human CYP17A1

-

Radiolabeled substrate: [¹⁴C]-Progesterone (for 17α-hydroxylase) or [³H]-17α-hydroxypregnenolone (for 17,20-lyase)

-

NADPH regenerating system

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, adrenal microsomes/recombinant enzyme, and the NADPH regenerating system.

-

Initiate Reaction: Add the radiolabeled substrate to start the reaction. Incubate at 37°C for a predetermined time.

-

Stop Reaction and Extract Steroids: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic phase containing the steroids.

-

TLC Separation: Spot the extracted steroids onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the product.

-

Quantification: Visualize the steroid spots (e.g., using a phosphorimager) and scrape the corresponding areas from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of substrate converted to product to determine the enzyme activity.

Protocol for HSD3B2 Enzymatic Assay

This protocol describes a cell-based assay to evaluate HSD3B2 activity by measuring the conversion of DHEA to androstenedione.[16][17]

Materials:

-

HEK293 cells

-

Expression vector for human HSD3B2

-

CV-1 cells

-

Androgen receptor (AR) expression vector

-

Androgen-responsive reporter vector (e.g., ARE-Luc)

-

DHEA

-

Cell culture and transfection reagents

-

Luciferase assay system

Procedure:

-

Transduce HEK293 Cells: Transduce HEK293 cells to express human HSD3B2.

-

Incubate with Substrate: Incubate the HSD3B2-expressing HEK293 cells with DHEA (e.g., 10 nM) for various time points. Collect the culture medium at each time point.

-

Reporter Assay in CV-1 Cells: Transfect CV-1 cells with the AR expression vector and the ARE-Luc reporter vector.

-

Treat with Conditioned Medium: Incubate the transfected CV-1 cells with the collected culture medium from the HEK293 cells.

-

Measure Luciferase Activity: After 24 hours, lyse the CV-1 cells and measure luciferase activity using a luminometer.

-

Data Analysis: The increase in luciferase activity corresponds to the amount of androstenedione produced by the HSD3B2-expressing cells.

Protocol for Steroid Profiling by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of androstenedione and other steroids in adrenal tissue or cell culture supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Materials:

-

Adrenal tissue homogenate or cell culture supernatant

-

Internal standards (stable isotope-labeled steroids)

-

Organic solvents for extraction (e.g., methyl tert-butyl ether)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: Add internal standards to the sample. Perform liquid-liquid or solid-phase extraction to isolate the steroids. Evaporate the solvent and reconstitute the sample in the mobile phase.

-

LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the different steroid species.

-

MS/MS Detection: The eluting steroids are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Quantify the concentration of each steroid by comparing the peak area of the analyte to that of its corresponding internal standard.

Conclusion

The biosynthesis of this compound in the adrenal glands is a complex and highly regulated process that is fundamental to human endocrine physiology. A thorough understanding of the enzymatic pathways, their kinetics, and the methods used for their investigation is essential for researchers and drug development professionals working in endocrinology and related fields. This technical guide provides a solid foundation of knowledge and practical protocols to facilitate further research and development in this critical area. The continued application of advanced analytical techniques, such as mass spectrometry-based steroid profiling, will undoubtedly lead to new insights into the regulation of adrenal androgen production in both health and disease.

References

- 1. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism | MDPI [mdpi.com]

- 2. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androstenedione | Rupa Health [rupahealth.com]

- 4. CYP17A1 - Wikipedia [en.wikipedia.org]

- 5. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Contribution of the adrenal gland to the production of androstenedione and testosterone during the first two years of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The control of steroidogenesis by human fetal adrenal cells in tissue culture. III. The effects of various hormonal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The influence of ketoconazole on human adrenal steroidogenesis: incubation studies with tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of Human Adrenal Cortical Cells——AcceGen [accegen.com]

- 19. academic.oup.com [academic.oup.com]

Androstane-3,17-dione: A Pivotal Precursor in the Synthesis of Potent Androgens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Androstane-3,17-dione, an endogenous steroid hormone, occupies a central position in the intricate network of human steroidogenesis. While possessing weak androgenic activity itself, its primary significance lies in its role as a crucial intermediate in the biosynthesis of potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as estrogens.[1] This guide provides a comprehensive technical overview of the metabolic pathways originating from this compound, the enzymatic conversions involved, the subsequent activation of the androgen receptor, and detailed experimental protocols for the study of these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, drug discovery, and related fields.

Metabolic Pathways of this compound

This compound is a versatile substrate for several key enzymes in the steroidogenic cascade, leading to the formation of biologically active hormones. The primary metabolic routes involve its conversion to testosterone and 5α-androstanedione, which is a precursor to DHT.

Conversion to Testosterone

The conversion of androstenedione (B190577) to testosterone is a critical step in androgen synthesis and is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[2] This reaction is reversible, allowing for the interconversion of these two steroids.

The 5α-Androstanedione Pathway to Dihydrotestosterone (DHT)

Recent research has highlighted a significant pathway for DHT synthesis that bypasses testosterone, particularly in castration-resistant prostate cancer (CRPC). In this "alternative" or "backdoor" pathway, androstenedione is first converted to 5α-androstanedione (also known as androstanedione) by the enzyme 5α-reductase.[3][4][5] Subsequently, 5α-androstanedione is converted to the highly potent androgen, DHT, by the action of 17β-HSD.[4] This pathway is of considerable interest in the context of prostate cancer progression and the development of resistance to androgen deprivation therapies. In some tissues, such as female genital skin, the conversion of androstenedione to DHT via 5α-androstanedione appears to be more prominent than the direct conversion from testosterone.[5]

The following diagram illustrates the key metabolic conversions of this compound.

Androgen Receptor Signaling

The biological effects of potent androgens like testosterone and DHT are mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[6][7] Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[7] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This classical signaling pathway is fundamental to a wide range of physiological processes, including male sexual development and the maintenance of spermatogenesis.[7]

The following diagram depicts the classical androgen receptor signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of androstenedione and its metabolites with the androgen receptor.

Table 1: Androgen Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) | Reference |

| Dihydrotestosterone (DHT) | 10 ± 0.4 nM | [8][9][10] |

| Androst-4-ene-3,17-dione | 648 ± 21 nM | [8][9][10] |

Data obtained from competitive displacement of a fluorescent androgen from the AR ligand-binding domain.[8][9]

Table 2: In Vivo Effects of Androstenedione Supplementation in Hypogonadal Men

| Parameter | Change from Baseline | P-value |

| Fat-Free Mass | +1.7 ± 0.5 kg | 0.012 |

| Bench Press Strength | +4.3 ± 3.1 kg | 0.006 |

| Leg Press Strength | +18.8 ± 17.3 kg | 0.045 |

Results from a 12-week study with a daily dose of 1500 mg of 4-androstenedione.[8][9] It is important to note that the anabolic effects observed in this study are likely due to the conversion of androstenedione to testosterone.[8]

Experimental Protocols

Steroidogenesis Assay in H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of androgens and estrogens.[11][12][13]

Objective: To assess the effect of a test compound on the production of testosterone and other steroids.

Materials:

-

H295R cells (ATCC® CRL-2128™)

-

DMEM:F12 medium

-

Nu-Serum™ I Replacement or similar

-

ITS+ Premix

-

24-well or 96-well cell culture plates

-

Test compound stock solution

-

Positive controls (e.g., Forskolin)

-

Solvent control (e.g., DMSO)

Procedure:

-

Cell Culture: Maintain H295R cells according to standard protocols. Seed cells in 24-well or 96-well plates and allow them to attach and recover for 24 hours.[11][14]

-

Chemical Exposure:

-

Remove the growth medium and wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of the test compound, a positive control, and a solvent control.[14] The final solvent concentration should be consistent across all wells and typically ≤0.1%.[14] Each treatment should be performed in at least triplicate.

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.[11][14]

-

-

Sample Collection: After the 48-hour exposure, collect the culture medium from each well and store it at -80°C until hormone analysis.[11][14]

-

Hormone Analysis: Quantify the concentration of testosterone and other relevant steroids in the collected medium using methods such as ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15]

-

Cell Viability Assay: Assess cell viability in the remaining cells using a standard method like the MTT assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.[12][14]

The following diagram outlines the general workflow for a steroidogenesis assay.

Androgen Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of steroid hormones in biological samples due to its high specificity and precision, especially at low concentrations.[15][16]

Objective: To accurately measure the levels of this compound, testosterone, DHT, and other androgens in serum or cell culture medium.

Procedure:

-

Sample Preparation:

-

Chromatographic Separation: Use a suitable liquid chromatography system and column to separate the different androgen species.

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17]

-

For each androgen, specific precursor-to-product ion transitions are monitored to ensure high selectivity and sensitivity.

-

-

Data Analysis: Quantify the concentration of each androgen by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Conclusion

This compound is a fundamentally important steroid precursor, the metabolism of which leads to the synthesis of potent androgens that play critical roles in human physiology and pathophysiology. A thorough understanding of the enzymatic pathways that convert this compound, particularly the alternative pathway to DHT, is crucial for the development of novel therapeutic strategies for androgen-dependent conditions such as prostate cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the complex and dynamic processes of androgen synthesis and action.

References

- 1. Androstenedione - Wikipedia [en.wikipedia.org]

- 2. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydrotestosterone synthesis bypasses testosterone to drive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androstanedione - Wikipedia [en.wikipedia.org]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcorp.com [labcorp.com]

- 14. benchchem.com [benchchem.com]

- 15. biomed.cas.cz [biomed.cas.cz]

- 16. Top 5 Tests for Monitoring Androgen Levels - Oana - Posts [oanahealth.com]

- 17. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Steroidogenesis: A Technical Guide to Androstane-3,17-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstane-3,17-dione, more commonly known as androstenedione (B190577), occupies a pivotal position in the intricate cascade of steroid biosynthesis. As the direct precursor to both the principal male sex hormone, testosterone (B1683101), and the primary female sex hormone, estrone, its study has been fundamental to our understanding of endocrinology, reproductive biology, and the pathophysiology of numerous hormonal disorders. This technical guide provides an in-depth exploration of the discovery, history, and role of this compound in steroidogenesis, tailored for the scientific community.

Historical Perspective: The Discovery of Androgens

The journey to understanding this compound is rooted in the pioneering work on sex hormones in the early 20th century. In 1931, German biochemist Adolf Butenandt isolated the first androgen, androsterone, from thousands of liters of male urine.[1] This monumental achievement, which involved painstaking extraction and crystallization processes, laid the groundwork for the identification of other steroid hormones. Butenandt's continued research, in parallel with the work of Leopold Ruzicka, established the close chemical relationship between sex hormones and cholesterol.[1][2] This led to the groundbreaking synthesis of testosterone from cholesterol, a process in which androstenedione was identified as a key intermediate.[2] Butenandt and his colleague, Kudszus, successfully synthesized androstenedione from cholesterol in 1935, solidifying its place in the steroidogenic pathway.[3]

The Central Role of this compound in Steroidogenesis

This compound is a C19 steroid hormone that serves as a critical branch-point in the synthesis of androgens and estrogens.[4] It is produced in the adrenal glands and the gonads (testes and ovaries).[5] Its production is regulated by adrenocorticotropic hormone (ACTH) in the adrenal glands and by gonadotropins (luteinizing hormone and follicle-stimulating hormone) in the gonads.[5]

The biosynthesis of this compound can occur via two primary pathways originating from cholesterol:

-

The Delta-5 Pathway: This is the predominant pathway in humans. It involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme 17,20-lyase (a component of CYP17A1). DHEA is then converted to this compound by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[5]

-

The Delta-4 Pathway: This pathway involves the conversion of 17α-hydroxyprogesterone directly to this compound by 17,20-lyase.[5]

Once synthesized, this compound is the substrate for two crucial enzymes that determine the downstream hormonal milieu:

-

17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme reduces the 17-keto group of this compound to a hydroxyl group, forming testosterone.[6]

-

Aromatase (CYP19A1): This enzyme catalyzes the aromatization of the A-ring of this compound, converting it to estrone.[5]

Signaling Pathway of Steroidogenesis

Quantitative Data

The production and circulating levels of this compound vary significantly with age, sex, and physiological status.

Table 1: Production Rates of this compound

| Source | Production Rate (mg/day) | Reference |

| Premenopausal Women | ||

| Total | ~3.0 | [5] |

| Adrenal Glands | ~1.5 (50%) | [5][7] |

| Ovaries | ~1.5 (50%) | [5][7] |

| Postmenopausal Women | ||

| Total | ~1.5 | [5] |

| Men | ||

| Adrenal Glands | 50% of total | [7] |

| Testes | Minor contribution | [8] |

Table 2: Plasma Concentrations of this compound

| Population | Concentration Range | Reference |

| Adult Females (premenopausal) | 0.9 - 7.5 nmol/L (30 - 200 ng/dL) | [5][9] |

| Adult Females (postmenopausal) | 0.4 - 2.9 nmol/L | [9] |

| Adult Males (18-40 yrs) | 1.1 - 5.6 nmol/L (40 - 150 ng/dL) | [5][9] |

| Adult Males (41-67 yrs) | 0.8 - 4.7 nmol/L | [9] |

| Prepubertal Children | 0.5 - 3.4 nmol/L | [10] |

| Term Neonates | 0.8 - 8.8 nmol/L | [10] |

| Preterm Neonates | 1.6 - 12.4 nmol/L | [10] |

Table 3: Conversion Rates of this compound

| Conversion | Population | Conversion Ratio/Rate | Reference |

| Androstenedione to Testosterone | Normal Women | 49% of plasma testosterone | [11] |

| Hirsute Women | 26% of plasma testosterone | [11] | |

| Androstenedione to Estrone | Normal Men | 1.35% (transfer constant) | [12] |

| Normal Women | 0.74% (transfer constant) | [12] |

Table 4: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Reference |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | ||||

| (Human Placental Microsomes) | DHEA | 15 ± 3 nM | 1.8 ± 0.4 nmol/min/mg protein | [13] |

| (Rat Adrenal Homogenate) | DHEA | 4.9 µM | 2.71 nmol/min/mg protein | [14] |

| (Human Adrenal Microsomes) | DHEA | 0.3 µM | 2.9-4.6 nmol/mg/min | [15] |

| Aromatase (CYP19A1) | ||||